molecular formula C17H19N5O B12398109 Autophagy-IN-2

Autophagy-IN-2

Cat. No.: B12398109
M. Wt: 309.4 g/mol
InChI Key: JABMGIWPHDQZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy-IN-2 is a chemical compound known for its role in modulating autophagy, a cellular process responsible for degrading and recycling cellular components. Autophagy plays a crucial role in maintaining cellular homeostasis and has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Autophagy-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Autophagy-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of this compound while exhibiting different chemical and biological properties .

Scientific Research Applications

Autophagy-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of autophagy and identify potential therapeutic targets.

    Biology: Employed in cellular and molecular biology research to investigate the role of autophagy in various physiological and pathological processes.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases by modulating autophagy pathways.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy-related pathways .

Mechanism of Action

Autophagy-IN-2 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in the initiation and regulation of autophagy, such as the ULK1 complex, Beclin-1, and ATG proteins. By influencing these targets, this compound can enhance or inhibit the autophagic process, leading to the degradation and recycling of cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Autophagy-IN-2 include:

    Autophagy-IN-1: Another autophagy modulator with a different chemical structure but similar biological activity.

    Chloroquine: A well-known autophagy inhibitor used in research and clinical settings.

    Rapamycin: An autophagy inducer that targets the mTOR pathway

Uniqueness

This compound is unique due to its specific molecular structure and mechanism of action. Unlike other autophagy modulators, it targets distinct molecular pathways and exhibits unique pharmacokinetic and pharmacodynamic properties, making it a valuable tool in autophagy research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-cyclohexyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C17H19N5O/c23-17(20-11-6-2-1-3-7-11)15-14(18-10-19-15)16-21-12-8-4-5-9-13(12)22-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)(H,20,23)(H,21,22)

InChI Key

JABMGIWPHDQZBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CN2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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